molecular formula C13H15NO2S B1682776 (Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one CAS No. 719277-26-6

(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one

Cat. No. B1682776
M. Wt: 249.33 g/mol
InChI Key: BGVLELSCIHASRV-QPEQYQDCSA-N
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Description

(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one, also known as EMDBT, is a compound of interest for its potential applications in scientific research. EMDBT is a synthesized compound with a wide range of uses in both in vivo and in vitro studies, and is gaining attention for its potential as a drug candidate.

Scientific Research Applications

Synthesis of Dithiazoles and Stereochemistry

The compound (Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one has relevance in the synthesis of various 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles. These compounds have been synthesized using active methylene compounds and pyridine, leading to a mixture of (E)- and (Z)-isomers. The stereochemical outcomes vary depending on the geometric rigidity of the cyclic 1,3-dicarbonyl compounds used (Jeon & Kim, 1999).

Cycloaddition Reactions and Novel Compounds

The compound is also involved in 1,3-dipolar cycloaddition reactions to create novel compounds. One example is the synthesis of Spiro[Pyrrolo[2,1-b][1,3]Benzothiazole-3,2′-[1,3]Thiazolo[3,2-a] Pyrimidine] derivatives, which are characterized by NMR, IR, HRMS spectrometry, and X-ray crystallographic analysis (Zeng, Ren, Fu, & Li, 2018).

Reactions with Alkyl Propenoate

The reactions involving 3-Oxo-2,3-dihydrobenzofuran and alkyl 2-cyano-3-alkoxypropenoate are also significant. These reactions yield compounds as mixtures of Z + E isomers, demonstrating the compound's ability to participate in complex chemical processes (Mérour & Cossais, 1991).

Formation and Complexation of N-Heterocyclic Carbenes

In the context of N-heterocyclic carbenes, the compound has been shown to undergo transformations and form complexes. For example, 2-Ethyl-1-phenylindazolium hexafluorophosphate is deprotonated to give the N-heterocyclic carbene of indazole, leading to various transformations and complex formations (Guan, Gjikaj, & Schmidt, 2014).

Diastereoselective Synthesis in Cycloaddition Reactions

The compound's involvement in diastereoselective synthesis via cycloaddition reactions to produce novel chemical entities is another area of research. Such processes often involve the generation of azomethine ylide and subsequent reaction to form structurally unique compounds (Zeng, Ren, Huang, Fu, & Li, 2018).

Photovoltaic Applications

Research into novel donor materials for organic solar cells has also incorporated derivatives of this compound. These materials are designed to exhibit enhanced optoelectronic properties, which are crucial for efficient photovoltaic applications (Khan, Iqbal, Khalid, Hussain, Braga, Hussain, & Muhammad, 2019).

Generation of Carbene and Ylide

The compound has been used as a precursor for the generation of carbene and ylide in various chemical reactions. Its decomposition in specific conditions can lead to a range of products, confirming its versatility in synthetic chemistry (Mieusset, Billing, Abraham, Arion, Brecker, & Brinker, 2008).

Distinguishing Tautomerism in Crystal Structures

The compound plays a role in distinguishing tautomerism within crystal structures. For instance, its derivatives have been used to analyze imine tautomers using computational and spectroscopic methods (Li, Bond, Johansson, & van de Streek, 2014).

Catalytic Applications

Encapsulation of complexes containing this compound in zeolite Y has shown efficient catalytic behavior for the oxidation of alcohols and hydrocarbons. This highlights its potential in catalysis and material science applications (Ghorbanloo & Alamooti, 2017).

Synthesis of Photostable Photochromic Compounds

The compound contributes to the synthesis of photochromic compounds like fulgides and fulgimides, which exhibit high photostability and fluorescent properties. This is crucial for applications in materials science where light-induced property changes are desired (Rybalkin, Makarova, Pluzhnikova, Popova, Metelitsa, Bren, & Minkina, 2014).

properties

IUPAC Name

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVLELSCIHASRV-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one

CAS RN

719277-26-6, 300801-52-9
Record name TG-003
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TG-003
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 2
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 3
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 4
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 5
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 6
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one

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